molecular formula C19H17F2N5O2 B2766589 (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1219914-05-2

(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2766589
CAS No.: 1219914-05-2
M. Wt: 385.375
InChI Key: DXLOZPSIYVOAMI-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F2N5O2 and its molecular weight is 385.375. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research into the interactions and pharmacological potential of compounds structurally related to (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone has shown diverse applications, particularly in understanding receptor-ligand interactions, synthesizing antimicrobial agents, and exploring their potential in treating various diseases.

  • Receptor-Ligand Interaction Studies : Compounds with structures similar to this compound have been utilized to understand molecular interactions with receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor highlights the compound's steric binding and provides insights into antagonist activity mechanisms (Shim et al., 2002).

  • Synthesis and Antimicrobial Activity : The synthesis and evaluation of pyridine derivatives and difluorophenyl(piperidin-4-yl)methanone oxime derivatives have demonstrated variable and modest antimicrobial activities against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Mallesha & Mohana, 2014).

  • Anticancer and Antimicrobial Agents : Novel heterocyclic compounds incorporating structures akin to this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. Compounds such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and their pyridyl-pyrazolines derivatives showed promising results in vitro (Katariya, Vennapu, & Shah, 2021).

  • Molecular Docking Studies : The synthesis and molecular docking study of oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further emphasize the utility of such compounds in drug discovery, offering insights into their interactions with biological targets and potential resistance mechanisms (Katariya, Vennapu, & Shah, 2021).

  • Pharmacokinetics and Metabolism : Understanding the metabolism, excretion, and pharmacokinetics of related compounds aids in the development of drugs with improved efficacy and safety profiles. For example, studies on dipeptidyl peptidase inhibitors have provided valuable data on their elimination pathways and metabolic stability (Sharma et al., 2012).

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c1-12-23-18(24-28-12)13-5-6-16(22-11-13)25-7-9-26(10-8-25)19(27)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOZPSIYVOAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.